molecular formula C4H2K2O4 B3428666 Monopotassium maleate CAS No. 689-82-7

Monopotassium maleate

Cat. No. B3428666
CAS RN: 689-82-7
M. Wt: 192.25 g/mol
InChI Key: SHPKCSFVQGSAJU-UAIGNFCESA-L
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Description

Monopotassium maleate, also known as potassium hydrogen malate, is a soluble salt of potassium and the dihydrogen phosphate ion . It is a source of phosphorus and potassium as well as a buffering agent . It can be used in fertilizer mixtures to reduce the escape of ammonia by keeping pH low .


Synthesis Analysis

Monopotassium maleate can be synthesized from an aqueous solution of L-malic acid and potassium ion. The solution is prepared with a pH of no more than 6.8, then cooled to initiate crystallization of a potassium salt of L-malic acid. The resultant crystals of monopotassium L-malate monohydrate are collected .


Molecular Structure Analysis

The molecular formula of Monopotassium maleate is C4H3KO4 . The InChI representation of the molecule is InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1-; .


Chemical Reactions Analysis

Monopotassium maleate is involved in various chemical reactions. For instance, it plays a crucial role in the transport of nitrate from the roots of a plant to the leaves. At the root, the potassium maleate oxidizes to potassium carbonate, then is converted to potassium nitrate by soil nitrate and transported back to the leaves .


Physical And Chemical Properties Analysis

Monopotassium maleate has a molecular weight of 154.16 g/mol . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The exact mass of Monopotassium maleate is 153.96684006 g/mol .

Scientific Research Applications

  • Toxicology and Drug Metabolism : Diethyl maleate is used in toxicological and drug metabolism studies using isolated rat hepatocytes. It influences glutathione depletion without affecting glycogen and protein synthesis, amino acid transport, or monooxygenase activity at certain concentrations (Goethals, Krack, Deboyser, & Roberfroid, 1983).

  • Radiation Response in Biological Systems : Monopotassium D, L-aspartate has been investigated for its impact on survival and neuromuscular coordination in rats and mice subjected to continuous irradiation, indicating its potential in radiobiological research (Chlebovský & Praslička, 1984).

  • Pharmacological Applications : Various maleate salts, such as chlorpheniramine maleate, have been explored for their therapeutic applications in conditions like hypersensitivity reactions and pruritic skin disorders (Tas, Ozkan, Savaser, & Baykara, 2004).

  • Agricultural Research : Monopotassium phosphate, a related compound, has been studied for its effects on nutrient uptake and flower production in rose plants, indicating the importance of such compounds in horticultural research (Ma, Wang, Yuan, Tang, & Luan, 2021).

  • Bromocyclization in Chemistry : Research on the bromocyclization of maleic and fumaric acid monoureides highlights the relevance of maleate compounds in synthetic organic chemistry (Yurgevitsa & Kupche, 1980).

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Safety and Hazards

Monopotassium maleate may cause an allergic skin reaction and serious eye damage . It is recommended to keep the product and empty container away from heat and sources of ignition .

Future Directions

The use of Monopotassium maleate and other potassium-containing additives in processed foods is a growing concern, especially for patients with Chronic Kidney Disease (CKD). These additives pose a risk of hidden sources of potassium in CKD dietary management . Therefore, future research could focus on developing educational tools for CKD patients to manage their potassium intake from processed foods .

Mechanism of Action

Target of Action

Monopotassium maleate, also known as monopotassium phosphate (MKP), is a soluble salt of potassium and the dihydrogen phosphate ion . It primarily targets plant cells, acting as a source of phosphorus and potassium . These elements play crucial roles in plant growth and development, contributing to processes such as energy transfer, photosynthesis, and nutrient transportation .

Mode of Action

Monopotassium maleate interacts with its targets by providing phosphorus and potassium, which are essential nutrients for plant growth . The compound is fully water-soluble, allowing for rapid uptake by plants .

Biochemical Pathways

Monopotassium maleate influences several biochemical pathways in plants. As a source of phosphorus, it plays a role in the ATP (adenosine triphosphate) production pathway, which is crucial for energy transfer in cells . As a source of potassium, it is involved in the regulation of stomatal opening and closing, affecting the photosynthesis pathway .

Result of Action

The action of monopotassium maleate results in enhanced plant growth and development. By providing essential nutrients, it supports various cellular processes, including energy production, nutrient transportation, and photosynthesis . This can lead to improved crop yield and quality .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of monopotassium maleate. Factors such as soil pH, temperature, and moisture levels can affect the solubility and availability of the compound . For instance, higher temperatures can increase the solubility of the compound, enhancing its availability to plants . Additionally, the presence of other ions in the soil can impact the absorption of potassium and phosphorus by plants.

properties

IUPAC Name

potassium;(Z)-4-hydroxy-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMDWIOUHQWKHV-ODZAUARKSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901020482
Record name Potassium (2Z)-3-carboxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monopotassium maleate

CAS RN

689-82-7, 10237-70-4
Record name 2-Butenedioic acid (2Z)-, monopotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium (2Z)-3-carboxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maleic acid, potassium salt
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Record name Maleic acid potassium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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